

X-ray crystallography of pyrimidine-based compounds.

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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethoxypyrimidine

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A comprehensive guide to the X-ray crystallography of pyrimidine-based compounds for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of crystallographic data, detailed experimental protocols, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Comparative Analysis of Pyrimidine-Based Compounds

The following table summarizes the crystallographic data for a selection of pyrimidine-based compounds, offering a clear comparison of their structural parameters as determined by X-ray diffraction.

Compound Name/Reference	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Resolution (Å)	R-factor
2,4,6-triaminopyrimidine-1,3-dium dinitrate[1]	$C_4H_8N_6^{2+} \cdot 2NO_3^-$	Monoclinic	$P2_1/c$	8.3518(3)	10.3271(4)	12.0494(5)	90	97.385(2)	90	0.77	0.038
(E)-2-(2-(2,4-dichlorostyryl)-4-nitrophenyl)acetone (1a in source) [2]	$C_8H_5Cl_2NO_2$	Monoclinic	$P2_1/c$	7.9611(4)	11.5959(6)	9.5939(5)	90	99.855(2)	90	0.84	0.035

1-(4- ((6- brom opyri do[2, 3- d]pyr imidi n-4- yl)ox y)ph enyl) -3- (2,4- diflu orop heny l)ure a[3]	C ₂₄ H ₁₅ Br F ₂ N ₆ O ₂	Tricli nic	P-1	8.52 9 (2)	10.5 96 (3)	12.9 80 (3)	98.7 9 (3)	98.2 4 (3)	109. 11 (3)	0.84	0.04 5
3- phen yl-2- thiox o-5- (triflu orom ethyl)-2,3- dihy dro[1] [4]thi azol o[4,5 - d]pyr imidi	C ₁₂ H ₆ F ₃ N ₃ O ₂ S ₂	Mon oclini c	P2 ₁ / c	10.3 708 (4)	10.7 411 (4)	12.7 535 (5)	90	109. 300 (2)	90	0.83	0.03 4

n-
7(6H
)-one
(2e
in
sour
ce)
[\[5\]](#)

7-
chlor
o-2-
(3-
chlor
ophe
nyl)-
5-
(triflu
orom
ethyl
)[\[1\]](#)
[\[4\]](#)thi
azol
o[4,5
-
d]pyr
imidi
ne
(4b
in
sour
ce)
[\[5\]](#)

C ₁₂ H	Mon		21.0	5.99	21.5		106.			
4Cl ₂ F	oclini	C2/c	118	99	032	90	945	90	0.83	0.03
3N ₃ S	c		(7)	(2)	(7)		(1)			6

Experimental Protocols

The methodologies for obtaining the crystallographic data are crucial for reproducibility and understanding the quality of the results. Below are generalized experimental protocols based on the cited literature.

Synthesis and Crystallization

General Procedure for Synthesis: Pyrimidine derivatives are synthesized through various organic chemistry reactions. For instance, 2,4,6-triaminopyrimidine can be dissolved in ethanol, followed by the addition of nitric acid in ethanol to yield the dinitrate salt upon crystallization[1]. Another common method involves the reaction of nitroalkenes with other reagents to form the desired pyrimidine derivatives[2]. The specific synthetic route depends on the target molecule and is often detailed in the supplementary information of the research articles.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent in which the compound is dissolved. Common solvents include ethanol, methanol, and acetonitrile. For example, crystals of 2,4,6-triaminopyrimidine-1,3-diium dinitrate were obtained by dissolving the compound in a mixture of ethanol and nitric acid and allowing it to stand[1]. The quality of the crystals is paramount for obtaining high-resolution diffraction data[4].

X-ray Data Collection and Structure Refinement

Data Collection: A single crystal of suitable size and quality is mounted on a goniometer of a diffractometer[4]. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector[4][6]. Data collection is typically performed at a controlled temperature, often cryogenic (e.g., 100 K or 150 K), to minimize thermal vibrations and radiation damage. The data is collected over a range of crystal orientations to ensure a complete dataset[6].

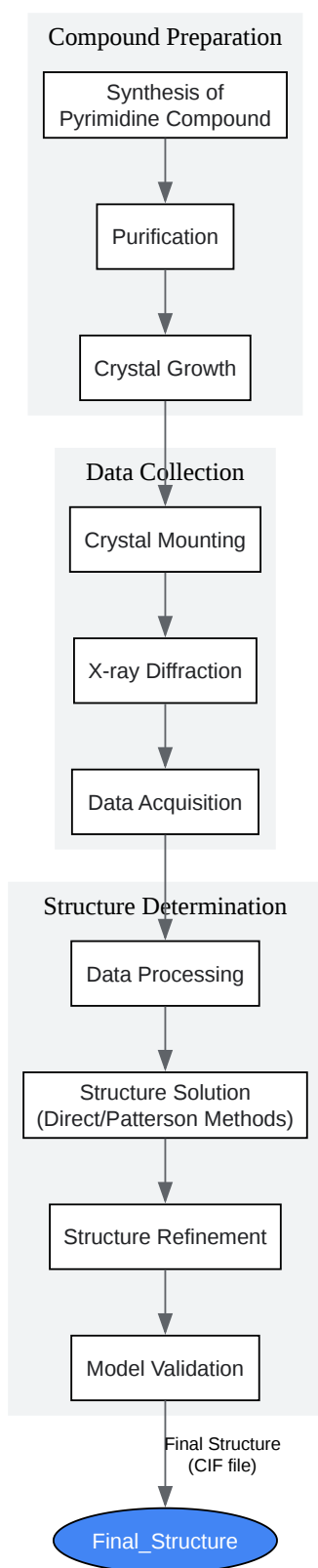
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density[6]. This model is then refined using full-matrix least-squares on F^2 [2]. In this iterative process, the atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model[1]. The final quality of the refined structure is

assessed by the R-factor, with lower values indicating a better fit between the model and the experimental data.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like a pyrimidine-based compound using X-ray crystallography.

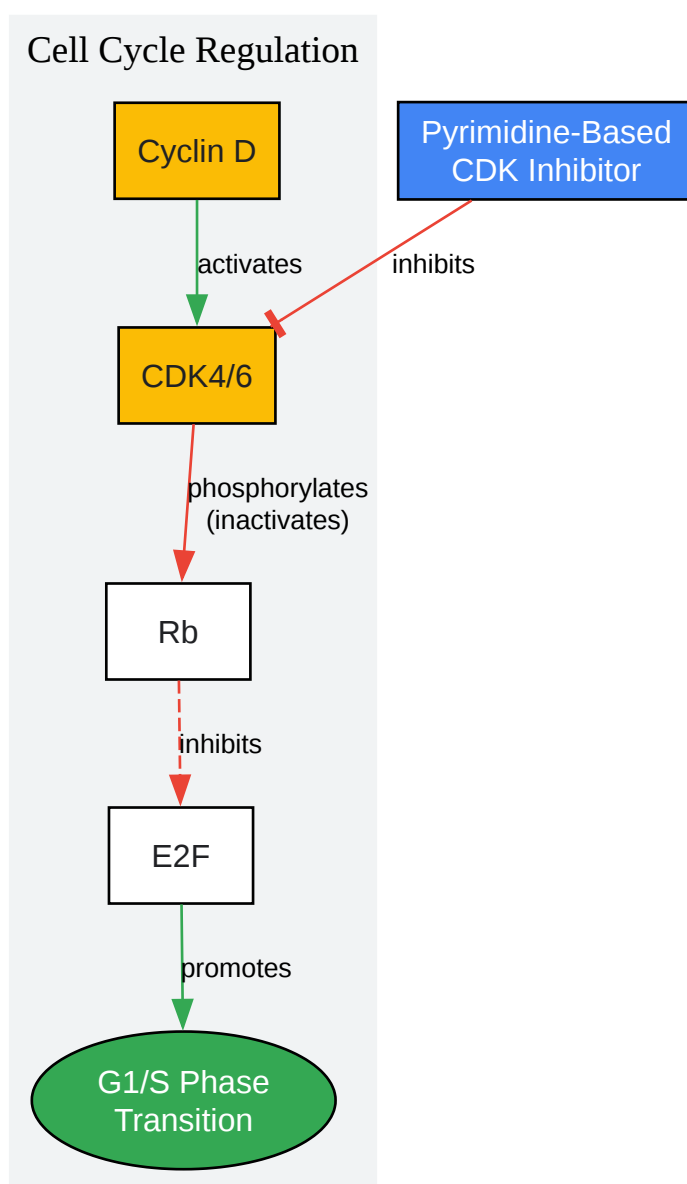


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Caption: General workflow of small molecule X-ray crystallography.

Signaling Pathway Inhibition by Pyrimidine-Based Compounds

Many pyrimidine derivatives are designed as kinase inhibitors for cancer therapy. The diagram below shows a simplified representation of the Cyclin-Dependent Kinase (CDK) pathway, which is a common target for pyrimidine-based drugs like the 2-anilino-4-(thiazol-5-yl)pyrimidines[7].



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Caption: Inhibition of the CDK pathway by pyrimidine-based compounds.

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